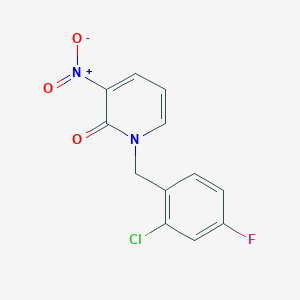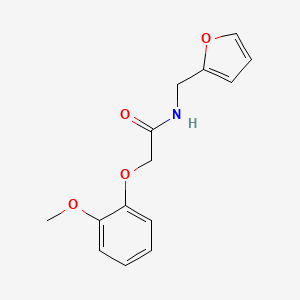
1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one, also known as CFM-2, is a synthetic compound that is used in scientific research for its potential pharmacological properties. CFM-2 is a member of the pyridinone family, which is a class of compounds that have been shown to have a range of biological activities. In
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Agents
The study of dihydro-4-oxopyridinecarboxylic acids, including derivatives similar to "1-(2-chloro-4-fluorobenzyl)-3-nitropyridin-2(1H)-one," has led to the discovery of antibacterial agents like enoxacin. These compounds exhibit potent in vitro antibacterial activity and excellent efficacy on systemic infections, showcasing the importance of such molecules in developing new antibiotics (Matsumoto et al., 1984).
Heterocyclic Scaffolds in Drug Discovery
"this compound" and its analogs serve as building blocks in heterocyclic oriented synthesis (HOS), leading to a variety of condensed nitrogenous cycles. This versatility is crucial for generating diverse libraries of compounds with significant pharmaceutical potential (Křupková et al., 2013).
Organic Synthesis Techniques
The molecule is also involved in the development of novel organic synthesis techniques. For instance, it is used in the p-Methoxybenzylation of hydroxy groups, demonstrating its utility in modifying hydroxy compounds under mild conditions, which is beneficial for synthesizing complex organic molecules with high yield (Nakano et al., 2001).
Molecular Interactions and DNA Binding
Compounds derived from "this compound" have been investigated for their ability to interact with DNA, highlighting the potential applications in the study of gene expression, drug delivery systems, and the design of novel anticancer drugs. These interactions are key to understanding how small molecules can influence biological processes at the molecular level (Tanrıkulu et al., 2019).
Nitroreductase Substrate Promiscuity
Research into the substrate promiscuity of chloramphenicol nitroreductase towards the nitroreduction of nitrobenzyl derivatives, including structures similar to "this compound," provides insights into enzyme-mediated reductions. This can pave the way for environmentally friendly chemical processes and the development of novel enzymatic reactions (Green et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-nitropyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O3/c13-10-6-9(14)4-3-8(10)7-15-5-1-2-11(12(15)17)16(18)19/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUKHAFXEIXKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)[N+](=O)[O-])CC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5536395.png)
![6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}nicotinic acid](/img/structure/B5536399.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]-3-methylbutanohydrazide](/img/structure/B5536402.png)
![2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5536404.png)


![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5536421.png)

![ethyl 4-[(3-methoxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5536430.png)


![(1S*,5R*)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5536441.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5536453.png)
![3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5536460.png)